molecular formula C11H11NO B176810 1-(2-Methoxyphenyl)cyclopropanecarbonitrile CAS No. 74204-96-9

1-(2-Methoxyphenyl)cyclopropanecarbonitrile

Cat. No. B176810
CAS RN: 74204-96-9
M. Wt: 173.21 g/mol
InChI Key: VUEKQWHCWVLVDY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-(2-Methoxyphenyl)cyclopropanecarbonitrile can be represented by the InChI code: 1S/C11H11NO/c1-13-10-5-3-2-4-9(10)11(8-12)6-7-11/h2-5H,6-7H2,1H3 . This indicates that the molecule consists of a cyclopropane ring attached to a methoxyphenyl group and a carbonitrile group .


Physical And Chemical Properties Analysis

1-(2-Methoxyphenyl)cyclopropanecarbonitrile has a molecular weight of 173.21 g/mol . It is a powder at room temperature .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if inhaled or swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(2-methoxyphenyl)cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-13-10-5-3-2-4-9(10)11(8-12)6-7-11/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEKQWHCWVLVDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20436862
Record name 1-(2-METHOXYPHENYL)CYCLOPROPANECARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyphenyl)cyclopropanecarbonitrile

CAS RN

74204-96-9
Record name 1-(2-METHOXYPHENYL)CYCLOPROPANECARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-methoxyphenyl)cyclopropane-1-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of (2-methoxyphenyl)acetonitrile (147 g and 1,2-dibromomethane (168 ml) in dimethylsulphoxide (250 ml) was added over 1 hour to a stirred suspension of powdered potassium hydroxide (250 g) and 18-Crown-6 (5 g) in dimethylsulphoxide (1200 ml) at 25° C. Stirring was continued for 20 hours. Water (1200 ml) was added and the mixture extracted with ether to give a crude oil which was purified by distillation (b.p. 102°/0.25) to give 1-(2-methoxyphenyl)cyclopropane carbonitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
168 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
1200 mL
Type
solvent
Reaction Step Two
Name
Quantity
1200 mL
Type
solvent
Reaction Step Three

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